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molecular formula C9H10FN B3031074 3-Cyclopropyl-2-fluoroaniline CAS No. 1386459-75-1

3-Cyclopropyl-2-fluoroaniline

Cat. No. B3031074
M. Wt: 151.18
InChI Key: LVAAGJMVIORRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

To a solution of 3-bromo-2-fluoroaniline (200 mg, 1.05 mmol), cyclopropylboronic acid (118 mg, 1.37 mmol), potassium phosphate (782 mg, 3.68 mmol), and tricyclohexylphosphine (29.5 mg, 0.105 mmol) in toluene (2.4 mL) and water (120 μL) was added Pd(OAc)2 (11.8 mg, 0.05 mmol). The reaction mixture was degassed by repeating alternating application of vacuum and positive nitrogen pressure (3×), and then heated at 100° C. under nitrogen overnight. The mixture was cooled to RT, diluted with water, and extracted twice with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 93-7). TLC, Rf hexane/EtOAc 2:1)=0.7; MS (UPLC/MS): 152.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
29.5 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
solvent
Reaction Step One
Quantity
11.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[C:3]([F:9])=[C:4]([NH2:5])[CH:6]=[CH:7][CH:8]=2)[CH2:12][CH2:11]1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)F
Name
Quantity
118 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
782 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
29.5 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 μL
Type
solvent
Smiles
O
Name
Quantity
11.8 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 93-7)

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1C(=C(C=CC1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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